Lienomycin

Description

Properties

CAS No. |

12710-02-0 |

|---|---|

Molecular Formula |

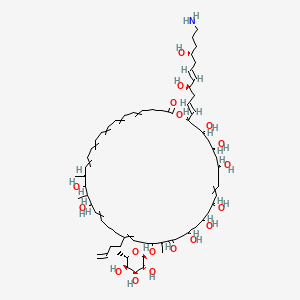

C67H107NO18 |

Molecular Weight |

1214.6 g/mol |

IUPAC Name |

44-[(1E,4R,5E,8R)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione |

InChI |

InChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8?,11-9?,14-12?,15-13?,24-16?,27-20+,31-21?,33-22+,34-19?,49-36?/t45?,46?,47?,48-,50-,51-,52?,53?,54?,55?,56?,57?,58?,59?,61?,63?,64-,65+,66+,67-/m0/s1 |

InChI Key |

YUGKVAOWNQMSPU-VJQRYWHOSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC=C(CCC=CC(C(C(C(C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C2C)O)O)O)O)O)O)/C=C/C[C@H](/C=C/C[C@@H](CCCN)O)O)C)O)C)O)CCC=C)O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lienomycin; |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Lienomycin

Methodologies for Determining Carbon Skeleton and Functional Group Location

The determination of the carbon skeleton and the precise location of functional groups in Lienomycin relied on a combination of spectroscopic analyses and chemical degradation techniques. nih.govnih.gov

Spectroscopic Analyses in Structural Assignments (e.g., NMR, IR, UV, Mass Spectrometry)

Spectroscopic methods played a crucial role in piecing together the structural features of this compound. UV-Visible light absorption spectroscopy provided characteristic multipeak patterns indicative of the number of conjugated double bonds, confirming the presence of a pentaene system. core.ac.ukiopan.gda.pl Infrared (IR) spectroscopy was utilized to identify key functional groups present in the molecule, such as hydroxyl, carbonyl (lactone), and amino groups. Mass spectrometry (MS), including techniques like FAB-MS and LC-MS, was essential for determining the molecular weight and obtaining fragmentation patterns that provided clues about the substructures within this compound. nih.govrsc.orgmdpi.comnih.govscilit.com Analysis of these fragmentation patterns helped in identifying different parts of the molecule, including the loss of the rhamnose moiety. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, was indispensable for assigning protons and carbons within the structure and determining their connectivity. rsc.orgcolumbia.eduresearchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provided detailed information about coupling interactions between nuclei, allowing for the correlation of adjacent and remotely connected atoms, which was vital for constructing the carbon skeleton and locating functional groups. rsc.org

Chemical Degradation and Fragment Identification

Chemical degradation techniques were employed to break down the large and complex this compound molecule into smaller, more manageable fragments. nih.govnih.gov These fragments were then analyzed using spectroscopic methods, particularly MS and 1H NMR, to determine their individual structures. nih.govjst.go.jp By carefully analyzing the structures of these fragments and understanding how they were generated through specific chemical reactions, researchers could deduce the arrangement of these fragments within the original this compound molecule, thereby establishing the carbon skeleton and the positions of various functionalities. researchgate.netnih.gov Methods such as reduction with lithium borohydride, retroaldol cleavage, and acid and alkaline hydrolyses were utilized in these degradation studies. researchgate.net

Stereochemical Studies of this compound's Polyol Moiety

Determining the stereochemistry of polyene macrolides like this compound has been a significant challenge due to their noncrystallinity and the presence of numerous chiral hydroxyl groups. researchgate.netresearchgate.net Stereochemical studies on the polyol moiety of this compound were undertaken to determine the relative and absolute configurations of its many chiral centers. researchgate.netacs.orgcapes.gov.brku.edu These studies involved devising specific methods to address the complexities of acyclic polyols within the macrolide structure. researchgate.netcolumbia.edu While the full stereochemistry of many polyene macrolides remained unknown for a considerable time, this compound was among the few for which partial stereochemistry was assigned through a combination of degradation and spectroscopy. researchgate.netcolumbia.edu Methods such as the CD exciton (B1674681) chirality method and differential CD methods for acyclic polyols were explored and applied in stereochemical assignments of polyene macrolides, including studies related to this compound. columbia.educolumbia.edu

Characterization of the Macrolactone Architecture and Other Key Structural Features (e.g., Pentaene System)

This compound possesses a 44-membered macrolactone ring, which is notably large among polyene macrolide antibiotics. researchgate.net The characterization of this macrolactone architecture involved understanding the connectivity of the various structural components, including the polyol chain, the pentaene system, and the glycosidically linked sugar. The macrolactone ring is formed by an ester linkage.

A defining feature of this compound is its pentaene system, consisting of five conjugated double bonds. nih.govnih.govnih.gov The location and configuration (cis/trans) of these double bonds were crucial aspects of the structural elucidation. Spectroscopic techniques, particularly UV and NMR, were vital in characterizing this chromophore. core.ac.ukiopan.gda.plcolumbia.edunih.gov Chemical degradation followed by spectroscopic analysis of the resulting fragments also helped in establishing the position of the pentaene and the six isolated double bonds within the molecule. nih.govjst.go.jp

Biosynthetic Pathways of Lienomycin

Overview of Polyketide Biosynthesis in Lienomycin Production

This compound, being a macrolide, is synthesized via the polyketide biosynthesis pathway. researchgate.netnih.govgoogle.com Polyketide biosynthesis is an iterative process analogous to fatty acid synthesis, involving the stepwise condensation of small carboxylic acid extender units, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, onto a growing polyketide chain. This process is catalyzed by large multienzyme complexes known as polyketide synthases (PKSs).

In the case of macrolide biosynthesis, modular PKSs are typically involved. These large enzyme complexes are organized into modules, with each module responsible for one cycle of chain elongation and modification. A typical module contains a set of catalytic domains, including an acyl carrier protein (ACP), a ketosynthase (KS), and an acyltransferase (AT). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present to introduce chemical diversity through reduction, dehydration, and double-bond saturation steps during chain elongation. The linear polyketide chain is eventually cyclized, often by a thioesterase (TE) domain, to form the characteristic macrolactone ring structure of macrolides.

This compound has been reported to be produced by Actinomyces vendargensis and Streptomyces species. researchgate.netgoogle.com These actinomycetes are well-known prolific producers of a wide array of polyketide natural products, including numerous macrolide antibiotics.

Genetic Components Implicated in this compound Biosynthesis

Polyketide biosynthesis is directed by gene clusters that encode the PKS enzymes and associated modifying enzymes. These gene clusters are typically found in the genomes of the producing microorganisms. While this compound is known to be a macrolide polyketide, detailed information specifically on the identified genes comprising the this compound biosynthetic gene cluster was not available in the provided search results. Research into the biosynthesis of other macrolide antibiotics in Streptomyces has revealed that their biosynthetic gene clusters encode the modular PKS machinery, as well as genes for tailoring enzymes (e.g., glycosyltransferases, methyltransferases, hydroxylases) that modify the polyketide backbone to yield the final complex structure.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps catalyzed by the PKS and potentially tailoring enzymes. The core process involves the iterative condensation of extender units, followed by optional reductive modifications, to build the polyketide chain. The mention of "polyols from the Polyene Macrolide this compound" suggests the presence of hydroxyl groups on the macrolide structure, which are typically introduced or retained during the polyketide chain elongation process by KR domains. The cyclization of the linear polyketide precursor leads to the formation of the macrolactone ring. While a "first committed step" in a related pathway is mentioned, specific details on the enzymatic steps and the precise sequence of intermediates in the biosynthesis of this compound were not detailed in the provided search results. Elucidating these steps typically involves techniques such as gene inactivation, isotopic labeling studies, and in vitro enzymatic assays.

Strategies for Enhancing this compound Biosynthesis through Genetic and Metabolic Engineering

Enhancing the production of secondary metabolites like this compound in microbial hosts can be approached through genetic and metabolic engineering strategies. While specific examples applied directly to this compound were not found in the provided sources, general strategies applicable to polyketide producers, particularly Streptomyces, can be considered. These strategies aim to optimize the metabolic flux towards the desired product, improve enzyme efficiency, and enhance precursor availability.

Potential strategies include:

Pathway Engineering: Overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway, introduction of heterologous genes for improved pathway efficiency, or disruption of genes encoding competing pathways that divert precursors.

Precursor Supply Engineering: Modifying central carbon metabolism to increase the availability of the extender units (e.g., malonyl-CoA) required for polyketide synthesis.

Transcription Factor Engineering: Manipulating regulatory genes that control the expression of the biosynthetic gene cluster to upregulate the production of this compound.

Ribosome Binding Site Optimization: Tuning the translation initiation rates of genes within the cluster to balance the expression levels of the different enzymes.

Strain Improvement: Using classical strain improvement methods like mutagenesis and selection, which can be coupled with genetic engineering to develop high-producing strains.

Fermentation Optimization: Optimizing fermentation conditions, such as media composition and aeration, to support increased biomass and product formation.

The application of these strategies requires a detailed understanding of the specific this compound biosynthetic pathway and its regulation.

Molecular Mechanisms of Action of Lienomycin

Ribosomal Targeting and Protein Synthesis Inhibition

Lienomycin is known to inhibit protein synthesis in bacteria, a mechanism shared by other antibiotic classes like lincosamides and macrolides. ontosight.aiontosight.aisigmaaldrich.com This inhibition is achieved through interaction with the bacterial ribosome. ontosight.aisigmaaldrich.com

Binding to the Bacterial 50S Ribosomal Subunit

This compound binds to the 50S subunit of the bacterial ribosome. ontosight.aiontosight.ai This binding is crucial for its inhibitory effect on protein synthesis. ontosight.aiontosight.ai The 50S subunit is a key component of the ribosome, responsible for peptide bond formation and translocation during translation. microbenotes.com Other antibiotics, such as lincomycin (B1675468) and chloramphenicol, also bind to the 50S ribosomal subunit, sometimes at overlapping sites. nih.govpsu.edu

Inhibition of Peptidyl-tRNA Translocation

A key aspect of this compound's action on the ribosome is the prevention of peptidyl-tRNA translocation. ontosight.ai Peptidyl-tRNA translocation is a critical step in protein elongation, where the tRNA carrying the growing polypeptide chain moves from the A-site to the P-site of the ribosome. patsnap.com By inhibiting this movement, this compound halts the elongation of the protein chain. patsnap.com This mechanism is similar to that of other antibiotics that target the 50S subunit. patsnap.com

Prevention of 70S Initiation Complex Formation

This compound prevents the formation of the 70S initiation complex. ontosight.ai The 70S initiation complex is formed by the association of the 30S ribosomal subunit, mRNA, and initiator tRNA with the 50S ribosomal subunit. microbenotes.comcore.ac.ukresearchgate.netcolumbia.edu This complex is essential for the initiation of protein synthesis. ontosight.aimicrobenotes.com By interfering with the assembly of the 70S complex, this compound effectively blocks the commencement of translation. ontosight.ai

Bacteriostatic Modality of Action

The inhibition of protein synthesis by this compound results in a bacteriostatic effect. ontosight.ai A bacteriostatic agent inhibits the growth and reproduction of bacteria without necessarily killing them outright. ontosight.ai By stopping protein synthesis, which is essential for bacterial growth and replication, this compound prevents the increase in bacterial numbers. ontosight.aipatsnap.com

Membrane-Associated Mechanisms

In addition to its effects on ribosomes, this compound has also been shown to interact with cellular membranes, particularly mitochondrial membranes. core.ac.ukmedchemexpress.comcapes.gov.brmedchemexpress.cn

Ionophore-like Activity on Energized Mitochondrial Membranes

Research indicates that this compound exhibits ionophore-like activity on energized mitochondrial membranes. core.ac.ukmedchemexpress.comcapes.gov.brmedchemexpress.cnnih.gov This activity involves increasing the permeability of the mitochondrial membrane to certain cations. core.ac.uk Studies using rat-liver mitochondria demonstrated that this compound stimulates State 4 respiration and causes the release of protons. core.ac.uk The stimulatory effect on respiration is dependent on the cation composition of the medium, being more pronounced in the presence of Tris than K+. core.ac.uk this compound also induces swelling of energized mitochondria in iso-osmotic Tris-acetate and diethanolamine (B148213) acetate (B1210297) solutions. core.ac.uk These findings suggest that this compound can act as an ionophore, facilitating the entry of substituted ammonia-cations into energized mitochondria at low concentrations. core.ac.uk This property makes this compound a useful tool for studying the relationship between energy conservation and the permeability barrier function of the mitochondrial membrane. core.ac.uk

Modulation of Membrane Permeability to Cations (e.g., Tris, Diethanolamine)

This compound has been shown to exert an ionophore-like action, particularly on energized mitochondrial membranes. core.ac.uk This action leads to an increase in the permeability of the membrane to certain cations. core.ac.uk Studies using rat-liver mitochondria have demonstrated that this compound facilitates the entry of substituted ammonia-cations, such as Tris (tris(hydroxymethyl)aminomethane) and diethanolamine, into mitochondria under energized conditions. core.ac.uk The stimulatory effect of this compound on mitochondrial respiration is dependent on the cation composition of the surrounding medium, being notably higher in the presence of Tris compared to K⁺. core.ac.uk This increased permeability is also evidenced by the rapid swelling of energized mitochondria observed in iso-osmotic Tris-acetate and diethanolamine acetate solutions when exposed to this compound. core.ac.uk This swelling is supported by either electron transport or exogenous ATP, and is inhibited by uncoupling agents like DNP. core.ac.uk The increase in mitochondrial membrane permeability to Tris is more effective than to K⁺ and shows saturation characteristics above a certain concentration of the antibiotic. core.ac.uk

Influence on Mitochondrial Respiration and Proton Ejection

This compound significantly influences mitochondrial respiration. core.ac.uk It stimulates the State 4 respiration rate in rat liver mitochondria. core.ac.uk This increased oxygen uptake is coupled with the ejection of protons from the mitochondria. core.ac.uk Proton ejection occurs when this compound is introduced into the medium both after the State 3 + State 4 transition and when added to the medium without ADP. core.ac.uk These findings suggest that this compound affects the energy-conserving reactions within the mitochondria by altering membrane permeability and proton gradients. core.ac.uk

Role of the Pentaene Moiety in Biological Activity

The chemical structure of this compound includes a pentaene moiety, which consists of five conjugated double bonds. core.ac.ukbiocat.com Research indicates that this structural feature is crucial for the biological activity of the compound. core.ac.uk Specifically, the presence of these five conjugated double bonds has been found to be indispensable for this compound's ability to alter the respiratory activity of mitochondria. core.ac.uk A derivative lacking this feature, decahydrothis compound, was unable to induce the observed changes in mitochondrial respiration. core.ac.uk This highlights the critical role of the pentaene system in mediating this compound's effects on membrane permeability and mitochondrial function.

Other Proposed Biochemical Targets

Beyond its effects on mitochondrial membranes, this compound, as a macrolide antibiotic, has been reported to inhibit protein synthesis. ontosight.ai This mechanism involves binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA and subsequently inhibits bacterial growth and can lead to cell death. ontosight.ai Additionally, this compound has demonstrated antitumor activity against various transplanted tumors in experimental models. researchgate.net While the precise biochemical targets for its antitumor effects may be multifaceted, its influence on membrane permeability and potentially other cellular processes likely contributes to this activity. core.ac.uk

Antimicrobial and Other Bioactivity Profiles of Lienomycin

Spectrum of Antimicrobial Activity

Lienomycin exhibits activity against a range of microorganisms, particularly Gram-positive bacteria and fungi. medchemexpress.comcore.ac.ukontosight.aicore.ac.uk

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

This compound demonstrates high antibacterial activity against Gram-positive bacteria. ontosight.airesearchgate.net Studies have shown its effectiveness against species such as Staphylococcus aureus and Bacillus subtilis. ontosight.aicore.ac.uk The crude extract containing this compound analogues has been shown to be active against B. subtilis in disc diffusion studies. core.ac.uk

Antifungal Activity

Pronounced antifungal activity of this compound has been observed against various fungi, including yeast-like fungi of the genus Candida and the yeast Saccharomyces cerevisiae. researchgate.net These fungi are known causative agents of mycoses. researchgate.net Minimum fungistatic concentrations (MFCs) have been determined for this compound against specific fungal species. researchgate.net

| Fungal Species | Minimum Fungistatic Concentration (MFC) |

| Candida albicans | 2.0 µg/mL |

| Saccharomyces cerevisiae | 9.0 µg/mL |

This compound has also shown activity against the fungus P. roqueforti. core.ac.uk

Antitumor Activity of this compound

This compound exhibits pronounced antitumor activity. medchemexpress.comcore.ac.ukresearchgate.net

Efficacy against Transplanted Tumors in Murine Models

Biological tests have indicated that this compound possesses significant antitumor activity against transplanted tumors in mice. researchgate.net It has been reported to be active against five different transplanted tumors in mice, as well as the Brown-Pierce tumor in rabbits. researchgate.net Specific murine tumors against which this compound has shown activity include sarcoma 37, Fischer lymphadenosis, Ehrlich carcinoma, and NK/Ly lymphadenosis. researchgate.net Sarcoma 37 was found to be particularly sensitive to the antibiotic. researchgate.net

Activity against Ascitic Tumors

This compound has been identified as being most active against ascitic tumors. researchgate.net Data from studies involving twice-daily administration of the maximum tolerated dose of this compound demonstrated substantial inhibition of several ascitic tumors. researchgate.net

| Ascitic Tumor (Murine Model) | Inhibition (%) (Twice-daily administration) | Inhibition (%) (Twofold intravenous injection) |

| Ehrlich carcinoma | 87–100 | 83–96 |

| Sarcoma 37 | 87–100 | 83–96 |

| NK/Ly lymphadenosis | 87–100 | 83–96 |

| Fischer lymphadenosis L-5178 | 87–100 | Not specified |

This compound also shows in vitro antitumour activity against Ehrlich ascites. vdoc.pub

Comparison of this compound Activity with Chemically Modified Analogues (e.g., Decahydrothis compound)

The chemical structure of this compound, specifically the presence of five conjugated double bonds, is crucial for its biological activity. core.ac.uk Studies comparing this compound with chemically modified analogues, such as decahydrothis compound, highlight the importance of these structural features. core.ac.uk Decahydrothis compound, which lacks these conjugated double bonds due to hydrogenation, was found to be unable to alter the respiratory activity of mitochondria, an effect observed with this compound. core.ac.uk This suggests that the hydrogenation of the double bonds in this compound leads to a significant loss of this particular biological effect. core.ac.uk

Mechanisms of Microbial Resistance to Lienomycin

Identified Molecular Mechanisms of Resistance in Susceptible Organisms

The primary molecular strategies employed by bacteria to resist Lienomycin involve enzymatic inactivation of the antibiotic, modification of the ribosomal target, and active efflux of the drug from the bacterial cell.

One of the key resistance mechanisms is the enzymatic modification of the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit where this compound binds. Bacteria can acquire genes that encode for methyltransferase enzymes. These enzymes add a methyl group to a specific adenine residue (A2058) within the 23S rRNA. researchgate.net This methylation event alters the conformational structure of the ribosome, which in turn reduces the binding affinity of this compound, rendering the antibiotic ineffective. youtube.com This type of resistance often confers cross-resistance to macrolide and streptogramin B antibiotics, a phenotype known as MLSB resistance. researchgate.net

Another significant mechanism is the enzymatic inactivation of this compound itself. Some bacteria produce enzymes called lincosamide nucleotidyltransferases. These enzymes catalyze the adenylylation of the hydroxyl group at position 3 of the this compound molecule. This modification inactivates the antibiotic, preventing it from binding to the ribosome.

Finally, active efflux systems provide another avenue for resistance. Some bacteria possess membrane-associated proteins that function as efflux pumps, actively transporting this compound out of the cell. youtube.com This process reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, allowing the bacteria to survive and proliferate.

Genetic Basis of Resistance to this compound

The molecular mechanisms of this compound resistance are underpinned by specific genetic determinants, often located on mobile genetic elements, which facilitates their spread among bacterial populations.

The genes responsible for ribosomal methylation are commonly referred to as erm (erythromycin ribosome methylation) genes. The ermB gene, for instance, encodes a methyltransferase that leads to the MLSB resistance phenotype. mdpi.com The presence of erm genes on plasmids and transposons contributes to their rapid dissemination through horizontal gene transfer. mdpi.com

Genes encoding lincosamide nucleotidyltransferases, which inactivate this compound, have also been identified. For example, the linB gene has been found to confer resistance to lincosamides through nucleotidylation in Enterococcus faecium.

In the this compound-producing organism, Streptomyces lincolnensis, specific self-resistance genes have been characterized. The lmrA gene encodes a protein with 12 membrane-spanning domains, characteristic of a transmembrane efflux pump that likely expels this compound from the cell. nih.gov Additionally, the lmrB gene from the same organism encodes a 23S rRNA adenine-N-methyltransferase, providing another layer of self-protection by modifying the ribosomal target. nih.gov A hybrid gene, linR, has also been identified in Streptomyces coelicolor that confers a high level of this compound resistance. nih.gov

The genetic basis of this compound resistance is diverse and involves a range of genes that can be intrinsic to the bacterial chromosome or acquired through horizontal gene transfer. The table below summarizes some of the key genes and their functions in conferring this compound resistance.

| Gene | Organism | Mechanism of Resistance | Function of Gene Product |

| ermB | Various bacteria | Ribosomal Modification | Encodes a methyltransferase that methylates 23S rRNA. mdpi.com |

| linB | Enterococcus faecium | Enzymatic Inactivation | Encodes a lincosamide nucleotidyltransferase. |

| lmrA | Streptomyces lincolnensis | Active Efflux | Encodes a transmembrane efflux pump protein. nih.gov |

| lmrB | Streptomyces lincolnensis | Ribosomal Modification | Encodes a 23S rRNA adenine-N-methyltransferase. nih.gov |

| linR | Streptomyces coelicolor | Not fully elucidated | Hybrid gene conferring high-level resistance. nih.gov |

Synthetic Strategies and Analogue Development of Lienomycin

Approaches to Chemo-enzymatic Synthesis of Lienomycin

Chemo-enzymatic synthesis integrates chemical transformations with enzymatic reactions to construct complex molecules. This approach can offer advantages such as high regio- and stereoselectivity. beilstein-journals.orgresearchgate.net While the provided search results discuss chemo-enzymatic synthesis in the context of other natural products like epipentenomycin I and aminoglycosides, and mention the fermentation process for producing this compound by Streptomyces diastatochromogenes var. lienomycini, specific details on the chemo-enzymatic synthesis of this compound itself are not extensively detailed in the provided snippets. researchgate.netbeilstein-journals.orgresearchgate.netuow.edu.aunih.gov

The fermentation process for this compound production by Streptomyces diastatochromogenes var. lienomycini has been studied, with optimized media conditions involving glucose, soy flour, sodium chloride, and calcium carbonate reported to influence antibiotic yield. researchgate.net The antibiotic is then typically extracted using aqueous acetone. researchgate.net

While direct chemo-enzymatic total synthesis of this compound is not explicitly described in the provided results, the principles of chemo-enzymatic synthesis, such as using enzymes for specific functionalizations or cyclizations, are relevant to the broader field of natural product synthesis and could potentially be applied to this compound or its fragments. beilstein-journals.orgresearchgate.net

Derivatization Strategies and their Impact on Biological Activity

Derivatization involves modifying the chemical structure of a compound to alter its properties, including biological activity. This is a common strategy in drug discovery and optimization. semanticscholar.orgnih.gov The impact of derivatization on the biological activity of lincosamide antibiotics, a class that includes lincomycin (B1675468) (structurally related to this compound), has been studied. nih.govnih.govnih.govnih.govrsc.orgrsc.org

Modifications at specific positions on the lincomycin structure, such as C-6 and C-7, have been shown to significantly impact antibacterial activity. nih.govnih.govnih.gov For instance, lincomycin derivatives modified at the C-6 and C-7 positions have been synthesized, and these modifications influenced their antibacterial activities against resistant pathogens. nih.govnih.govnih.gov Specifically, analogs with a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at the C-7 position demonstrated antibacterial activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes carrying an erm gene. nih.gov Further modifications at the C-6 position in conjunction with the C-7 modification led to improved antibacterial activities. nih.gov

Derivatization involving the carbohydrate portion of lincomycin has also been explored. rsc.orgrsc.org For example, the synthesis of 7-O-methyl-lincomycin resulted in enhanced antibacterial activity, while an analogue lacking C-7 and C-8 showed significantly reduced activity. rsc.org Modifications at the C-2 position, such as 2-O-methylation or creating 2-deoxy analogues, also affected antibacterial activity. rsc.org

These studies on lincomycin derivatization highlight the importance of specific functional groups and their positions on the molecule for biological activity, providing insights that could be relevant to understanding or modifying the activity of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to define how changes in the chemical structure of a molecule correlate with changes in its biological activity. gardp.orgwikipedia.org This understanding guides the rational design of new compounds with improved properties. gardp.orgwikipedia.org

While extensive SAR data specifically for this compound is not detailed in the provided snippets, the principles of SAR are fundamental to the development of its analogues. Studies on related lincosamide and streptogramin antibiotics provide general insights into structural features important for activity. nih.gov For lincomycin, maintaining the configuration of the first five asymmetric carbons of the sugar residue with the thioglycolic moiety in the alpha-position is crucial for antibiotic activity. nih.gov The R configuration of the nitrogen on carbon 6 is also a prerequisite for activity. nih.gov Substitutions at C-7 and the pyrolidine moiety can significantly enhance activity. nih.gov

SAR studies on lincomycin derivatives modified at the C-6 and C-7 positions have identified specific structural features that confer potent antibacterial activities against resistant bacterial strains. nih.govnih.govnih.gov For instance, analogs with 4'-cis-(cyclopropylmethyl)piperidine at the 6-position showed strong activity against Streptococcus pneumoniae and Streptococcus pyogenes with an erm gene. nih.gov Further modifications at C-7 in these analogues led to derivatives with superior activity compared to telithromycin. nih.gov

These findings underscore the critical role of specific structural elements and modifications in determining the biological potency of lincosamide-related compounds. Applying these SAR principles to the complex structure of this compound would involve systematic modifications and evaluation of the resulting analogues' biological activities.

Design and Synthesis of Novel this compound Analogues with Modified Bioactivity

The design and synthesis of novel analogues of natural products like this compound are driven by the desire to improve their therapeutic properties, such as enhancing potency, broadening the spectrum of activity, overcoming resistance, or altering pharmacokinetic profiles. This process is often informed by SAR studies. gardp.orgwikipedia.org

Based on SAR information, medicinal chemists can design new molecules with targeted structural changes expected to enhance desired biological activities. gardp.org For lincomycin, the design and synthesis of derivatives modified at the C-6 and C-7 positions have successfully led to compounds with improved antibacterial activities against resistant pathogens. nih.govnih.gov This involved preparing substituted proline intermediates and coupling them with methyl 1-thio-α-lincosamide, followed by further modifications at the C-7 position using reactions like the Mitsunobu reaction, SN2 reactions, and Pd-catalyzed cross-coupling. nih.gov

The synthesis of 1,2,3-triazole analogues of lincomycin has also been reported, where the amide moiety was replaced by a triazole ring using click chemistry. uzh.ch However, these specific triazole analogues were found to be inactive against the tested bacterial strains. uzh.ch This highlights that not all structural modifications lead to improved or retained activity, and systematic design and evaluation are essential.

The process of designing and synthesizing novel this compound analogues would similarly involve identifying key regions of the molecule for modification based on structural insights and potential biological targets. Synthetic strategies would need to be developed to precisely introduce these modifications, and the resulting analogues would require rigorous biological evaluation to assess the impact of the structural changes on their bioactivity. The goal is to create compounds with modified and potentially improved biological profiles compared to the parent compound, this compound.

Bioprocess Optimization for Research Production of Lienomycin

Fermentation Conditions for Lienomycin Cultivation by Producer Strains

The production of this compound is primarily associated with specific microbial strains, notably Streptomyces diastatochromogenes var. lienomycini. researchgate.net The fermentation process for this compound involves cultivating these producer strains under controlled environmental conditions to induce and enhance the biosynthesis of the antibiotic. Key fermentation parameters include temperature, agitation speed, aeration, and pH.

Research on other Streptomyces species for antibiotic production indicates typical fermentation temperatures around 28-30°C. google.comnih.gov Agitation and aeration are critical for providing sufficient oxygen to the aerobic Streptomyces cultures and ensuring homogeneous distribution of nutrients within the fermentation broth. Studies on related fermentation processes highlight the importance of optimizing agitation speed and impeller type to improve antibiotic production. fao.org For instance, research on lincomycin (B1675468) production by Streptomyces lincolnensis demonstrated improved titers by optimizing these parameters. fao.org The initial pH of the fermentation medium also plays a significant role in microbial growth and secondary metabolite production. nih.govresearchgate.net Optimization studies for other Streptomyces species have identified optimal initial pH ranges for maximizing antibiotic yields. nih.gov

For Streptomyces cacao Ashbya strain H2S5, a strain mentioned in the context of related compounds, fermentation conditions included culturing at 28°C and 130 rpm. google.com The fermentation time is another critical factor, with studies often reporting fermentation periods extending over several days to allow for sufficient antibiotic accumulation. google.comnih.govfao.org

Medium Compositional Optimization for Enhanced Biosynthesis

The composition of the fermentation medium significantly impacts the growth of the producer strain and the biosynthesis of this compound. Optimization of the medium involves adjusting the concentrations and types of carbon sources, nitrogen sources, minerals, and other supplements.

For this compound production by Streptomyces diastatochromogenes var. lienomycini, an optimized medium composition was reported to include 2-3% glucose, 2% soy flour, 0.3% sodium chloride, and 0.3% calcium carbonate. researchgate.net This composition resulted in an antibiotic yield of 44 mg per 100 mL of medium. researchgate.net

Studies on the optimization of media for other Streptomyces species producing antibiotics provide insights into effective strategies. For example, lincomycin production by Streptomyces lincolnensis was increased significantly by optimizing the medium composition using statistical experimental designs like Plackett-Burman design and response surface methodology. fao.orgresearchgate.netnih.govresearchgate.net Key components identified in these optimizations often include soluble starch, glucose, soybean meal, peptone, corn steep liquor, and various salts (e.g., NaNO₃, CaCO₃, KH₂PO₄). fao.orgresearchgate.netnih.gov The type and concentration of carbon and nitrogen sources have been shown to have a remarkable effect on antibiotic yield. nih.govfrontiersin.org Supplementation experiments with different carbon and nitrogen sources have demonstrated significant enhancements in the production of secondary metabolites by Streptomyces. frontiersin.org The quality and composition of complex nutrients like yeast extract and soybean meal can also vary and influence production. researchgate.net

Interactive Table 1: Example of Medium Composition Optimization for Antibiotic Production in Streptomyces

| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | Fold Increase in Yield (Example) | Source Organism |

| Soluble Starch | - | 45 | 2-3 | Streptomyces lincolnensis fao.org |

| Glucose | - | 20.662 | ~1.6 | Streptomyces sp. 891-B6 nih.gov |

| Soybean Meal | - | 15.480 | ~1.6 | Streptomyces sp. 891-B6 nih.gov |

| Peptone Water | - | 13.33 | 2-3 | Streptomyces lincolnensis fao.org |

| NaNO₃ | - | 6.67 | 2-3 | Streptomyces lincolnensis fao.org |

| CaCO₃ | - | 4.0 | 2-3 | Streptomyces lincolnensis fao.org |

| Starch | Original | 21 | 1.12 | Streptomyces linconinensis SL-98-2 #-8 researchgate.net |

| Glucose | Original | 85 | 1.12 | Streptomyces linconinensis SL-98-2 #-8 researchgate.net |

| Soybean meal | Original | 25.3 | 1.12 | Streptomyces linconinensis SL-98-2 #-8 researchgate.net |

| Corn flour paste | Original | 3.3 | 1.12 | Streptomyces linconinensis SL-98-2 #-8 researchgate.net |

| KH₂PO₄ | Original | 0.22 | 1.12 | Streptomyces linconinensis SL-98-2 #-8 researchgate.net |

Note: This table presents examples from research on related Streptomyces fermentations to illustrate the impact of medium optimization. Specific values for this compound may vary.

Advanced Fermentation Techniques for Maximizing Research-Scale Yields

Beyond basic parameter and medium optimization, advanced fermentation techniques can be employed to further enhance this compound production at the research scale. These techniques aim to improve mass transfer, reduce inhibition, and prolong the productive phase of the culture.

Immobilization of microbial cells is another technique that can offer advantages, such as increased cell density, improved stability, and easier separation of cells from the fermentation broth. mdpi.com While primarily explored for other bioprocesses like lactic acid production, the principle of using immobilized Streptomyces for enhanced antibiotic production could be investigated for this compound. mdpi.com

The use of advanced bioreactor systems, including single-use bioreactors, is becoming more prevalent in bioprocessing for research and production. researchgate.net These systems offer advantages in terms of reduced contamination risk and streamlined processes. researchgate.net Optimizing hydrodynamic conditions, such as mixing time and oxygen transfer rate, within these bioreactors is crucial for efficient cell cultivation and metabolite production. researchgate.net Mechanical stirring in bioreactors can influence microbial physiology and morphology, highlighting the importance of operational factors like agitation speed and gas flow rate. researchgate.net

Genetic manipulation of producer strains is also a powerful approach to enhance biosynthesis. researchgate.netnih.gov This can involve modifying genes in the biosynthetic pathway or regulatory genes to increase the expression of enzymes involved in this compound synthesis or to reduce the production of by-products. researchgate.netnih.gov Coupled strategies combining genetic engineering with fermentation optimization have shown significant yield increments in antibiotic production. nih.gov

Challenges in this compound Fermentation and Potential Solutions

Several challenges can arise during the fermentation of this compound, impacting yield and process efficiency. These include slow growth rates of Streptomyces, accumulation of toxic by-products, nutrient limitations, and morphological changes in the culture.

Streptomyces species are known for their complex life cycles and relatively slow growth compared to other industrial microorganisms. This can lead to longer fermentation times and increased risk of contamination. google.com Maintaining aseptic conditions throughout the fermentation is paramount.

The accumulation of metabolic by-products can inhibit microbial growth and antibiotic production. researchgate.net Optimization of the medium composition and feeding strategies can help mitigate this issue by controlling the metabolic flux. For example, reducing the concentration of certain by-products like lincomycin B has been achieved through medium optimization in Streptomyces lincolnensis fermentation. researchgate.net

Nutrient limitations during the fermentation process can restrict microbial growth and the biosynthesis of this compound. Implementing fed-batch strategies can address this by providing a continuous supply of essential nutrients, preventing depletion and prolonging the production phase. mdpi.com

Morphological changes, such as mycelial clumping, can affect mass transfer of nutrients and oxygen within the bioreactor, leading to reduced productivity. researchgate.net Optimization of agitation speed, impeller design, and medium composition can help control mycelial morphology and improve broth rheology.

Furthermore, the inherent complexity of the this compound biosynthetic pathway and its regulation can pose challenges in optimizing its production. nih.gov A deeper understanding of the genetic and biochemical pathways involved is crucial for targeted genetic engineering and rational medium design. Research combining regulator manipulation and medium optimization has shown promise in boosting antibiotic production. nih.gov

Addressing these challenges requires a multidisciplinary approach, integrating expertise in microbiology, process engineering, and molecular biology to develop robust and efficient fermentation processes for research-scale this compound production.

Advanced Analytical Methodologies in Lienomycin Research

High-Resolution Mass Spectrometry for Characterization and Quantitation

High-resolution mass spectrometry (HRMS) is a powerful tool for the characterization and quantitation of Lienomycin. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of the compound and its potential derivatives or related metabolites. This precision aids in confirming the molecular formula and identifying novel analogues. Tandem mass spectrometry (MS/MS), an advanced form of mass spectrometry, further enhances analytical capabilities by breaking down complex molecules and analyzing their fragmentation patterns, which is invaluable for structural elucidation researchgate.net. The selectivity and sensitivity of mass spectrometry have made it a popular technique in various fields, including the analysis of natural products core.ac.uknih.gov. HRMS has shown promising results in improving the accuracy and sensitivity of analysis for various compounds, which can be applied to this compound research researchgate.net.

Application of Advanced NMR Techniques for Fine Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and conformational analysis of this compound. Advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) NMR experiments, provide atomic-level information about the molecule. Techniques such as COSY, HSQC, and HMBC are used to determine the connectivity of atoms, identify spin systems, and infer the linkage and sequence of residues within the complex structure of this compound researchgate.net. NMR can provide insights into molecular composition, conformation, and interactions researchgate.net. Furthermore, NMR spectroscopy can reveal information about conformational dynamics, which is crucial for understanding the molecule's behavior in solution copernicus.org. While the provided search results highlight the general application of NMR in structural and conformational analysis of complex molecules and natural products, specific detailed research findings solely focused on this compound's fine structural and conformational analysis using advanced NMR were not extensively detailed. However, the principles and techniques described are directly applicable to this compound.

Spectroscopic Methods for Monitoring this compound in Biological Systems (e.g., UV-Vis)

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are valuable for monitoring this compound in biological systems. UV-Vis spectroscopy measures the absorption of UV or visible light by chemical substances, providing quantitative data and enabling the analysis of electronic transitions within the molecule solubilityofthings.com. This technique can be used for identifying compounds that absorb UV or visible light solubilityofthings.com. While detailed studies specifically on monitoring this compound in biological systems using UV-Vis were not prominently featured in the search results, UV-Vis spectroscopy is a widely used technique for monitoring the concentration and behavior of compounds with suitable chromophores in various matrices, including biological samples solubilityofthings.comnih.gov. The application of UV-Vis in conjunction with other methods allows for a more comprehensive analysis of compound interactions and presence in biological contexts nih.gov.

Mass Spectrometry Imaging for Spatial Distribution Analysis in Microbial Cultures

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization and mapping of the spatial distribution of molecules within a sample nih.govencyclopedia.puboeno-one.eu. In the context of this compound research, MSI is particularly useful for analyzing its distribution in microbial cultures, where it is produced nih.gov. MSI can capture the spatial distribution of chemical information, combining mass spectrum data and molecular localization in a single experiment nih.govencyclopedia.pub. This technique enables the direct characterization and analysis of microbial natural products and can help in understanding their localization and potential roles within microbial communities nih.govucsd.edu. MSI has been used to study the spatial distribution of various metabolites in microbial cultures, providing insights into microbial interactions and the production sites of natural products ucsd.edumdpi.com. Although specific detailed data tables or extensive research findings solely on the spatial distribution analysis of this compound in microbial cultures using MSI were not provided, the application of MSI in this area is well-established for microbial natural products nih.govencyclopedia.pubucsd.edumdpi.com.

Compound Information

| Compound Name | PubChem CID |

| This compound | 6449790 |

Interactive Data Table (Example based on general MS data principles - Specific this compound data not available in search results)

While specific quantitative data for this compound from the searches is not available to create a detailed interactive table, the principle of using mass spectrometry for quantitation involves measuring ion intensity, which correlates to the abundance of the analyte. Below is a conceptual example of how such data might be presented in an interactive table if it were available.

| Sample ID | m/z (this compound) | Ion Intensity | Calculated Concentration (µM) |

| Culture A - Day 3 | [Specific m/z] | [Intensity Value] | [Calculated Value] |

| Culture A - Day 5 | [Specific m/z] | [Intensity Value] | [Calculated Value] |

| Culture B - Day 3 | [Specific m/z] | [Intensity Value] | [Calculated Value] |

| Culture B - Day 5 | [Specific m/z] | [Intensity Value] | [Calculated Value] |

Ecological and Metabolic Roles of Lienomycin in Microorganisms

Role of Lienomycin in the Producer Organism's Secondary Metabolism

This compound is a product of secondary metabolism in its producer organism. Secondary metabolites are compounds that are not essential for the primary growth, development, or reproduction of an organism but often play roles in ecological interactions. While the specific role of this compound within the producer organism's own metabolism is not as extensively documented as its external effects, its synthesis is part of a complex metabolic pathway. The production of such polyene antibiotics is often linked to specific stages of the organism's life cycle and can be influenced by environmental factors. The biosynthesis of polyketide compounds like this compound typically involves large multienzyme complexes, such as polyketide synthases (PKS), which assemble the carbon backbone of the molecule. researchgate.net

Inter-species Interactions Mediated by this compound

This compound's primary known function in inter-species interactions is its antifungal activity. google.comnih.gov Polyene antibiotics, including compounds structurally related to this compound, are recognized for their ability to target fungal cell membranes. mdpi.com This antifungal property suggests that this compound may provide a competitive advantage to the producing microorganism by inhibiting the growth of competing fungi in the same ecological niche. This is a common role for many antibiotics produced by soil-dwelling microorganisms like Streptomyces, which are known prolific producers of diverse secondary metabolites. researchgate.net The ability to inhibit fungal growth can help the producing bacterium secure resources and space in a microbial community.

This compound as a Tool for Studying Cellular Bioenergetics and Membrane Permeability

This compound has been utilized as a tool in research to investigate cellular bioenergetics and the permeability of biological membranes. Studies have indicated that this compound can influence mitochondrial function. Research on rat-liver mitochondria showed that this compound can exert an ionophore-like action, increasing the permeability of the energized mitochondrial membrane to certain cations, such as Tris and diethanolamine (B148213). core.ac.uk This effect was observed to stimulate mitochondrial State 4 respiration and cause the release of protons. core.ac.uk The increase in membrane permeability induced by this compound was also evidenced by the rapid swelling of energized mitochondria in iso-osmotic solutions containing these cations under the antibiotic's influence. core.ac.uk This swelling was supported by either electron transport or exogenous ATP, and it was inhibited by uncoupling agents like DNP. core.ac.uk These properties make this compound valuable for studying the relationship between energy-conserving reactions and the barrier function of the mitochondrial membrane. core.ac.uk The stimulatory effect of this compound on respiration was found to be dependent on the cation composition of the medium, being more pronounced in the presence of Tris compared to K+. core.ac.uk

Interactive Data Table: Effect of this compound on Mitochondrial Respiration (Illustrative based on search results)

| Condition | Cation in Medium | Effect on State 4 Respiration | Effect on Proton Release |

| Energized Mitochondria + this compound | Tris | Increased | Increased |

| Energized Mitochondria + this compound | K | Less Increased | Observed |

| Energized Mitochondria + this compound + DNP | Tris | Inhibited | Not specified |

The interaction of this compound with membranes and its effect on ion transport highlight its utility as a probe for understanding membrane dynamics and their role in cellular energy processes. core.ac.uknih.gov

Future Research Directions and Unresolved Questions in Lienomycin Studies

Elucidation of Full Biosynthetic Pathway and Associated Enzymes

Understanding the complete biosynthetic pathway of Lienomycin is crucial for potential yield improvement, pathway engineering, and the generation of novel analogues through synthetic biology approaches. Current knowledge indicates that this compound is synthesized by Streptomyces diastatochromogenes var. lienomycini and is a type of polyketide mims.comguidetopharmacology.org. However, the specific enzymes involved in each step of the biosynthesis, the regulatory mechanisms controlling gene expression, and the precise assembly of the large macrolactone ring and attached moieties are not yet fully elucidated. Future research should focus on:

Identifying and characterizing all genes and enzymes within the this compound biosynthetic gene cluster.

Determining the sequence of enzymatic reactions leading to the final complex structure.

Investigating the post-translational modifications and transport mechanisms involved in this compound production.

Developing genetic tools for manipulating the biosynthetic pathway to enhance production or create structural variants.

A detailed understanding of the enzymatic machinery will pave the way for targeted genetic engineering to optimize fermentation processes and explore the biosynthesis of novel this compound derivatives with potentially improved properties.

Deeper Understanding of Molecular Interactions with Ribosomal and Membrane Targets

This compound is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit wikipedia.orgmims.com. This is a common mechanism among lincosamides and macrolides nih.govwikipedia.org. However, the precise binding site and the detailed molecular interactions with the ribosomal RNA and proteins require further high-resolution structural studies, such as cryo-EM or X-ray crystallography of the ribosome-Lienomycin complex.

Furthermore, as a pentaene macrolide, this compound possesses a conjugated polyene system and a large lactone ring, structural features characteristic of compounds known to interact with cell membranes, often by binding to sterols guidetopharmacology.orgontosight.aiguidetopharmacology.orgherts.ac.uknih.gov. While polyene macrolides like Amphotericin B and Natamycin exert antifungal activity by disrupting fungal cell membranes through ergosterol (B1671047) binding, the nature and extent of this compound's interaction with bacterial or other cell membranes remain less clear nih.govlipidmaps.orgnih.govnih.gov. Future research should aim to:

Determine the high-resolution structure of this compound bound to the bacterial 50S ribosome to precisely map interaction points.

Investigate the potential for this compound to interact with bacterial or eukaryotic cell membranes.

Elucidate the mechanism of any observed membrane interactions, including potential sterol binding or pore formation.

Understanding these molecular interactions comprehensively will provide insights into its mechanism of action and potential for targeting different cellular components.

Comprehensive Analysis of Microbial Resistance Mechanisms

Resistance to antibiotics, including lincosamides and macrolides, is a significant challenge. While methylation of the ribosomal binding site is a known mechanism conferring resistance to lincosamides and macrolides, specific resistance mechanisms developed by bacteria against this compound have not been exhaustively studied nih.govwikipedia.org. Given its potential dual nature as a lincosamide/pentaene macrolide, other resistance strategies might be involved, such as enzymatic inactivation, efflux pumps, or modifications of membrane composition that affect its interaction or passage. Future research is needed to:

Identify and characterize specific genetic determinants of this compound resistance in various bacterial species.

Investigate the prevalence and mechanisms of efflux pumps that may transport this compound out of bacterial cells.

Study enzymatic modifications that could inactivate this compound.

Explore whether alterations in ribosomal proteins or structure, other than methylation, contribute to resistance.

Determine if changes in bacterial membrane composition can confer resistance to this compound.

A thorough understanding of resistance mechanisms is vital for anticipating and potentially overcoming the development of resistance in clinical or agricultural settings.

Exploration of Novel Bioactivities and Mechanistic Diversification

Beyond its reported antibacterial activity, this compound has shown promising antitumor activity against various transplanted tumors in mice and rabbits, as well as cholesterol-lowering effects in animal models guidetopharmacology.org. Polyene macrolides are also known for their antifungal properties ontosight.ainih.gov. The mechanisms underlying these diverse bioactivities, particularly the antitumor and cholesterol-lowering effects, are not fully understood and represent significant areas for future exploration. Research should focus on:

Investigating the molecular targets and signaling pathways involved in this compound's antitumor activity.

Elucidating the mechanism by which this compound lowers cholesterol levels.

Systematically evaluating this compound for other potential bioactivities, such as antiviral, antiparasitic, or immunomodulatory effects.

Exploring the structure-activity relationships for different bioactivities to identify moieties responsible for specific effects.

Uncovering the mechanisms behind these novel bioactivities could reveal new therapeutic applications for this compound or its derivatives.

Development of Advanced Synthetic Routes for Complex Analogues

This compound's complex structure, featuring a large macrolactone ring, multiple hydroxyl groups, double bonds, and a glycosidically linked sugar, poses significant challenges for total chemical synthesis guidetopharmacology.org. While fermentation by Streptomyces diastatochromogenes var. lienomycini is a source, developing efficient and scalable synthetic or semi-synthetic routes is crucial for producing this compound and its analogues for research and potential therapeutic development. Future research should focus on:

Developing efficient total synthetic strategies for this compound.

Exploring semi-synthetic approaches starting from fermentation products to create diverse analogues.

Developing methodologies for targeted structural modifications to improve potency, specificity, pharmacokinetic properties, and reduce toxicity.

Utilizing biocatalysis and chemoenzymatic approaches to facilitate complex synthetic transformations.

Advanced synthetic capabilities will be essential for generating a library of this compound analogues to explore structure-activity relationships and develop compounds with enhanced therapeutic profiles.

Q & A

Q. Q1. What are the primary structural characteristics of Lienomycin, and how can they be experimentally validated?

Methodological Answer : this compound’s structure, including its macrocyclic lactone core and polyketide-derived side chains, can be validated using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities . Comparative analysis with structurally similar antibiotics (e.g., rifamycins) can identify functional group interactions critical to bioactivity .

Q. Q2. What standardized assays are recommended for evaluating this compound’s antimicrobial efficacy?

Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include positive controls (vancomycin) and negative controls (solvent-only wells). For time-kill assays, monitor bacterial viability at 0, 2, 4, 8, and 24 hours post-treatment. Ensure reproducibility by triplicate experiments under varying pH and cation concentrations .

Advanced Research Questions

Q. Q3. How can researchers investigate the molecular targets of this compound in multidrug-resistant bacterial strains?

Methodological Answer : Employ in silico docking studies (e.g., AutoDock Vina) to predict interactions with bacterial RNA polymerase or cell wall synthesis enzymes. Validate experimentally via:

- Transcriptomic analysis : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomic pull-down assays : Use biotinylated this compound analogs to isolate target proteins .

- CRISPR-Cas9 knockout libraries : Screen for mutations conferring resistance .

Q. Q4. What experimental strategies address contradictions in reported cytotoxicity data for this compound?

Methodological Answer : Discrepancies may arise from differences in cell lines, exposure times, or impurity profiles. Resolve via:

Meta-analysis : Pool data from published studies (e.g., IC50 values) and assess heterogeneity using I² statistics.

Dose-response validation : Re-test cytotoxicity in standardized models (e.g., HEK293 vs. HepG2) with purity-verified this compound (HPLC ≥98%).

Mechanistic studies : Compare apoptosis markers (caspase-3 activation) and mitochondrial membrane potential (JC-1 staining) across conditions .

Experimental Design & Optimization

Q. Q5. How should researchers design studies to optimize this compound’s biosynthesis in Streptomyces spp.?

Methodological Answer :

- Strain engineering : Overexpress pathway-specific regulators (e.g., lmnR) via CRISPR interference.

- Precursor feeding : Supplement fermentation media with methylmalonyl-CoA precursors (e.g., propionate).

- Fermentation optimization : Use response surface methodology (RSM) to test variables (pH, temperature, aeration) .

- Analytical workflow : Monitor titers via LC-MS and correlate with transcript levels of biosynthetic gene clusters .

Q. Q6. What statistical approaches are critical for analyzing this compound’s synergistic effects with other antibiotics?

Methodological Answer :

- Fractional inhibitory concentration index (FICI) : Classify synergy (FICI ≤0.5), additivity (0.5–1), or antagonism (>1).

- Bliss independence model : Quantify expected vs. observed inhibition to identify non-additive interactions.

- Time-lapse microscopy : Track bacterial growth kinetics in combinatorial treatments .

Data Contradiction & Interpretation

Q. Q7. How can conflicting reports on this compound’s resistance mechanisms be reconciled?

Methodological Answer : Contradictions may stem from species-specific efflux pumps or mutation rates. Conduct:

- Comparative genomics : Align resistance gene sequences (e.g., lmrA) across susceptible and resistant strains.

- Efflux inhibition assays : Use phenylalanine-arginine β-naphthylamide (PAβN) to test pump dependency.

- Directed evolution : Serial passage S. aureus under sub-MIC this compound to observe emergent mutations .

Q. Q8. What frameworks guide the prioritization of this compound derivatives for preclinical testing?

Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess synthetic accessibility (≤5 steps) and yield (≥50 mg).

- Novelty : Screen for derivatives with >10-fold improved MICs vs. parent compound.

- Ethical alignment : Exclude derivatives with known off-target toxicity (e.g., hERG inhibition) .

Methodological Pitfalls & Solutions

Q. Q9. What are common errors in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?

Methodological Answer :

- Error : Overestimating bioavailability due to protein binding.

- Solution : Measure free drug concentrations via ultrafiltration.

- Error : Ignoring metabolic instability in liver microsomes.

- Solution : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) during in vitro assays .

Q. Q10. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer :

- Standardize models : Use immunocompetent mice (C57BL/6) infected with bioluminescent S. aureus.

- Dosing regimen : Align with human pharmacokinetic profiles (e.g., AUC/MIC ratios).

- Blinding : Randomize treatment groups and blind outcome assessors to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.